molecular formula C21H25NO2 B8330729 3-Dibenzylamino-cyclobutanecarboxylic acid ethyl ester

3-Dibenzylamino-cyclobutanecarboxylic acid ethyl ester

Cat. No.: B8330729
M. Wt: 323.4 g/mol
InChI Key: IXOICIQOKZYZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Dibenzylamino-cyclobutanecarboxylic acid ethyl ester is a useful research compound. Its molecular formula is C21H25NO2 and its molecular weight is 323.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H25NO2

Molecular Weight

323.4 g/mol

IUPAC Name

ethyl 3-(dibenzylamino)cyclobutane-1-carboxylate

InChI

InChI=1S/C21H25NO2/c1-2-24-21(23)19-13-20(14-19)22(15-17-9-5-3-6-10-17)16-18-11-7-4-8-12-18/h3-12,19-20H,2,13-16H2,1H3

InChI Key

IXOICIQOKZYZJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dibenzyl amine (0.150 g, 0.77 mmol) and sodium triacetoxyborohydride (0.300 g, 1.4 mmol) were added to a solution of 3-oxo-cyclobutanecarboxylic acid ethyl ester (0.100 g, 0.700 mmol) and acetic acid/THF (10%, 4.4 mL), stirred at room temperature for 72 hours and concentrated in vacuo. The resulting residue was dissolved in dichloromethane, washed with water, saturated NaHCO3 and brine, dried (Na2SO4) and concentrated in vacuo to give crude product. Purification by flash chromatography (silica, 1:9-3:7 EtOAc:hexanes) provided the title compound (0.180 g, 73% yield, 10:1 cis:trans ratio) as a solid.
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
acetic acid THF
Quantity
4.4 mL
Type
solvent
Reaction Step One
Yield
73%

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